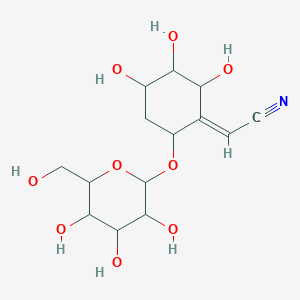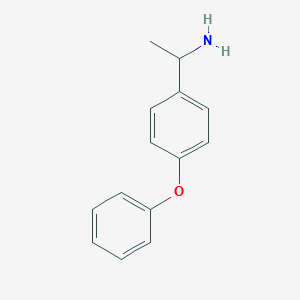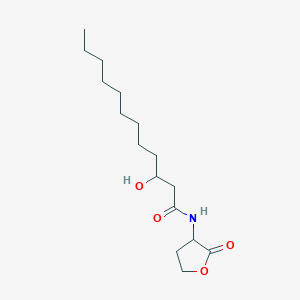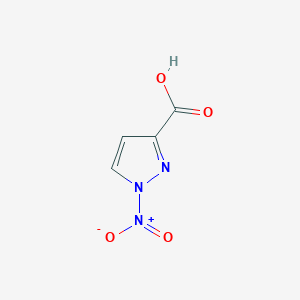
1-Nitro-1H-pyrazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Nitro-1H-pyrazole-3-carboxylic acid is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, agrochemicals, and materials science. This compound is a heterocyclic organic molecule that contains both nitrogen and oxygen atoms in its structure.
Mecanismo De Acción
The exact mechanism of action of 1-Nitro-1H-pyrazole-3-carboxylic acid is not fully understood. However, studies have suggested that this compound exerts its biological effects by inhibiting the activity of enzymes involved in various pathways, such as COX-2 and LOX. Inhibition of these enzymes leads to a decrease in the production of inflammatory mediators, such as prostaglandins and leukotrienes.
Biochemical and Physiological Effects:
Studies have shown that 1-Nitro-1H-pyrazole-3-carboxylic acid exhibits various biochemical and physiological effects. For example, this compound has been reported to inhibit the growth of several bacterial and fungal strains. In addition, it has been shown to induce apoptosis (programmed cell death) in cancer cells. Furthermore, 1-Nitro-1H-pyrazole-3-carboxylic acid has been shown to reduce inflammation and pain in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-Nitro-1H-pyrazole-3-carboxylic acid in lab experiments include its relatively simple synthesis method, low cost, and potential applications in various fields. However, the limitations of this compound include its low solubility in water, which can make it difficult to use in certain experiments, and its potential toxicity, which requires careful handling.
Direcciones Futuras
There are several future directions for research on 1-Nitro-1H-pyrazole-3-carboxylic acid. One possible direction is the development of new synthetic methods to improve the yield and purity of this compound. Another direction is the investigation of its potential applications in the treatment of various diseases, such as cancer and inflammation. Furthermore, the use of 1-Nitro-1H-pyrazole-3-carboxylic acid as a building block in the synthesis of novel materials and agrochemicals is an area that requires further exploration.
Métodos De Síntesis
The synthesis of 1-Nitro-1H-pyrazole-3-carboxylic acid can be achieved through several methods, including the reaction between nitroacetic acid and hydrazine hydrate, followed by oxidation with potassium permanganate. Another method involves the reaction between 3-amino-1H-pyrazole and nitric acid in the presence of acetic anhydride. The yield of this compound varies depending on the method used, ranging from 40% to 70%.
Aplicaciones Científicas De Investigación
1-Nitro-1H-pyrazole-3-carboxylic acid has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit antimicrobial, antifungal, and antitumor activities. In addition, this compound has been shown to inhibit the activity of enzymes involved in inflammation, such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX). Furthermore, 1-Nitro-1H-pyrazole-3-carboxylic acid has been investigated for its potential use as a building block in the synthesis of novel materials and agrochemicals.
Propiedades
IUPAC Name |
1-nitropyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3N3O4/c8-4(9)3-1-2-6(5-3)7(10)11/h1-2H,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTMJHPDXEVPLQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(N=C1C(=O)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3N3O4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
157.08 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-nitropyrazole-3-carboxylic Acid | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

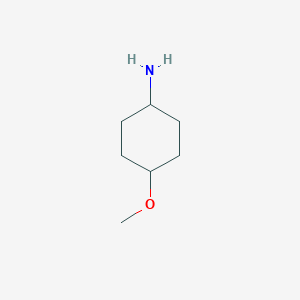
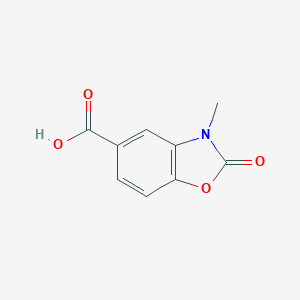
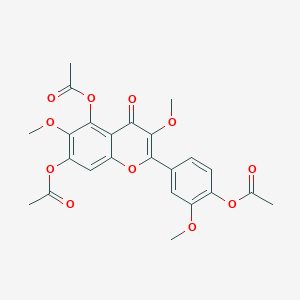
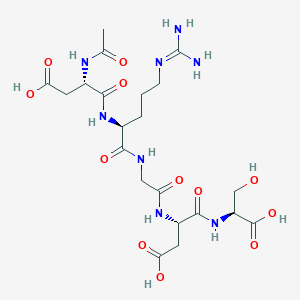

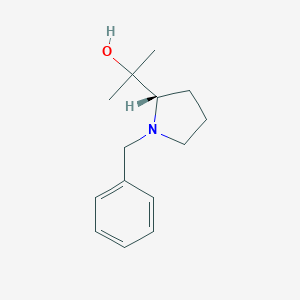
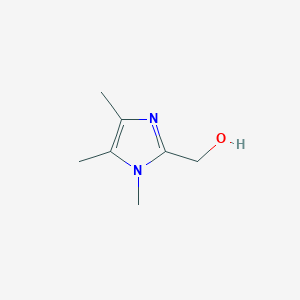

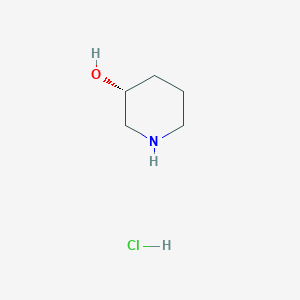

![2-Ethoxy-4-[2-(methylthio)ethyl]-5(4H)-thiazolone](/img/structure/B177900.png)
